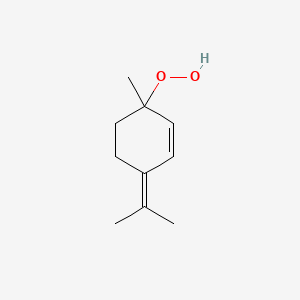

1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide

Description

Properties

CAS No. |

34255-60-2 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

3-hydroperoxy-3-methyl-6-propan-2-ylidenecyclohexene |

InChI |

InChI=1S/C10H16O2/c1-8(2)9-4-6-10(3,12-11)7-5-9/h4,6,11H,5,7H2,1-3H3 |

InChI Key |

ROALEWIGICLJIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1CCC(C=C1)(C)OO)C |

Origin of Product |

United States |

Preparation Methods

Specific Preparation of 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl Hydroperoxide

In the electrochemical study by M. Inês et al. (2009), the electrooxidation of 1-methyl-4-(propan-2-ylidene)cyclohex-1-ene was carried out under optimized conditions using NaBr as a mediator in MeCN:H2O (4:1) solvent mixture. The platinum electrode system was employed at room temperature with constant current electrolysis.

-

- Substrate concentration: approximately 20 mM

- NaBr concentration: 40 mM

- Solvent: MeCN:H2O (4:1)

- Electrode: Platinum (Pt)

- Current density: 33 mA/cm²

- Temperature: Ambient (room temperature)

- Reaction time: Dependent on charge passed (e.g., 5 Faradays per mole)

Outcome:

The reaction yielded 2,2,6-trimethyl-1-oxaspiro[2.5]oct-5-ene (an epoxide derivative) in 40% yield with a current efficiency of 45% and conversion of 86%. The hydroperoxide form, this compound, can be formed as an intermediate or side product depending on reaction parameters and subsequent treatment.Comparison:

The yield of hydroperoxide or related oxygenated products is comparable to other catalytic oxidation methods, such as alumina-catalyzed oxidation with hydrogen peroxide, which reported a 36% yield.

Reaction Mechanism Insights

The electrochemical process proceeds via:

Oxidation of bromide ions (Br⁻) to bromine species (Br₂ or Br⁺) at the anode:

$$

2Br^- \rightarrow Br_2 + 2e^-

$$Formation of bromonium ion intermediate with the alkene substrate:

The bromine species react with the double bond of 1-methyl-4-(propan-2-ylidene)cyclohex-1-ene to form a bromonium ion intermediate.

Nucleophilic attack by water or hydroxide:

Water or hydroxide ions attack the bromonium ion leading to bromohydrin intermediates.

Conversion to hydroperoxide or epoxide:

Subsequent reaction steps can lead to ring closure forming epoxides or rearrangement/oxidation to hydroperoxides depending on conditions.

Data Table Summarizing Electrochemical Epoxidation Yields

| Entry | Substrate Concentration (mM) | NaBr Concentration (mM) | Current Density (mA/cm²) | Conversion (%) | Yield of Oxygenated Product (%) | Current Efficiency (%) |

|---|---|---|---|---|---|---|

| 1 | 20 | 40 | 33 | 86 | 40 (epoxide) | 45 |

| 2 | 40 | 40 | 33 | 93 | 34 (epoxide) | Not reported |

Note: The oxygenated product includes epoxides and hydroperoxides formed during the reaction.

Additional Preparation Methods and Catalytic Alternatives

While electrochemical methods provide a "green" and controllable approach, other preparation methods include:

Catalytic oxidation using hydrogen peroxide and heterogeneous catalysts (e.g., alumina): This method yields similar hydroperoxide products but may involve harsher conditions or less selectivity.

Metal complex catalysis (e.g., manganese salen complexes): These catalysts can achieve high yields of epoxides from related terpenes but are less commonly reported for direct hydroperoxide synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide undergoes various chemical reactions, including:

Oxidation: The hydroperoxide group can be further oxidized to form corresponding alcohols or ketones.

Reduction: Reduction of the hydroperoxide can yield the corresponding alcohol.

Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and acids.

Major Products

Oxidation: Alcohols and ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

The compound 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide , also known as a hydroperoxide derivative, has garnered attention in various scientific research applications due to its unique chemical properties. This article will explore its applications across different fields, supported by comprehensive data and case studies.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis, particularly in the formation of complex organic molecules. Hydroperoxides are often used as oxidizing agents in various chemical reactions, including:

- Epoxidation Reactions : Hydroperoxides can facilitate the formation of epoxides from alkenes, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.

Polymer Chemistry

In polymer chemistry, this compound can serve as an initiator for radical polymerization processes. Hydroperoxides are known to decompose to generate free radicals, which initiate polymerization reactions. This has implications for:

- Production of Polymers : The compound can be utilized in the synthesis of polymers with specific properties tailored for applications in coatings, adhesives, and sealants.

Biochemical Research

The hydroperoxide group plays a significant role in biochemical research, particularly in studies related to oxidative stress and cell signaling pathways:

- Oxidative Stress Studies : The compound can be used to investigate the effects of oxidative stress on cellular systems, providing insights into various diseases linked to oxidative damage.

Environmental Chemistry

In environmental chemistry, hydroperoxides are studied for their role in atmospheric chemistry and pollutant degradation:

- Pollutant Degradation : The reactivity of this compound can be leveraged to understand and develop methods for degrading environmental pollutants.

Case Study 1: Epoxidation Reaction

A study demonstrated the efficiency of using this compound as an epoxidizing agent for converting cyclohexene into cyclohexene oxide. The reaction yielded high selectivity and conversion rates under mild conditions, showcasing its potential in synthetic organic chemistry.

Case Study 2: Radical Polymerization

Research conducted on the use of this compound as a radical initiator revealed that it effectively initiated the polymerization of styrene at room temperature. The resulting polystyrene exhibited desirable mechanical properties, indicating its applicability in material science.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential biological effects. The specific pathways involved depend on the context of its application and the presence of other reactive species.

Comparison with Similar Compounds

Terpinolene (Parent Hydrocarbon)

Terpinolene (C₁₀H₁₆), the parent hydrocarbon, shares the same cyclohexene backbone but lacks the hydroperoxide group. Key differences include:

The hydroperoxide’s polarity and reactivity contrast sharply with terpinolene’s nonpolar, inert nature, making it suitable for applications requiring controlled oxidation.

Cumene Hydroperoxide (Linear Hydroperoxide Analog)

Cumene hydroperoxide (C₉H₁₂O₂), a well-studied industrial oxidizer, provides a benchmark for comparing stability and reactivity:

| Property | This compound | Cumene Hydroperoxide |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O₂ | C₉H₁₂O₂ |

| Molecular Weight | 168.23 g/mol | 152.19 g/mol |

| Structure | Cyclic hydroperoxide with conjugated double bonds | Linear hydroperoxide |

| Thermal Stability | Likely higher (conjugation stabilizes O-O bond) | Moderate (decomposes at ~150°C) |

| Applications | Research-scale oxidations (inferred) | Polymerization initiator, industrial oxidizer |

The cyclohexene ring’s conjugation in the target compound may enhance thermal stability compared to cumene hydroperoxide’s linear structure, though experimental validation is needed.

Cyclohexenone-Based Pesticides (Functional Analogs)

Compounds like tepraloxydim and clethodim () share a cyclohexene backbone but feature distinct functional groups:

| Property | This compound | Tepraloxydim |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O₂ | C₁₆H₂₁ClN₂O₄ |

| Functional Groups | Hydroperoxide | Cyclohexenone, oxyimino, hydroxy |

| Applications | Oxidation reactions (hypothetical) | Herbicide |

While the hydroperoxide’s reactivity is oxidative, cyclohexenone derivatives often act as enzyme inhibitors in agrochemicals, highlighting structural versatility in applications.

Research Findings and Hypotheses

- Stability : The compound’s cyclic structure and substituents may reduce steric strain, enhancing stability compared to acyclic hydroperoxides.

- Reactivity : The hydroperoxide group likely undergoes homolytic cleavage to generate alkoxy radicals, enabling use in polymerization or degradation studies.

- Synthesis: Likely derived from terpinolene via photooxygenation or radical-initiated peroxidation, though specific pathways are unconfirmed in the evidence.

Biological Activity

1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide is a hydroperoxide compound with notable biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, consolidating findings from various research sources.

- Molecular Formula : C15H24O2

- Molecular Weight : 252.35 g/mol

- CAS Registry Number : 3330-45-8

Biological Activity Overview

This compound has been studied for its potential effects on various biological systems. Its biological activities can be categorized into several key areas:

Antioxidant Properties

Hydroperoxides are known to play a dual role in biological systems, acting as both signaling molecules and potential sources of oxidative stress. The antioxidant properties of this compound may contribute to cellular protection against oxidative damage.

Research indicates that the compound may interact with various cellular pathways:

- Reactive Oxygen Species (ROS) Production : The compound can induce ROS production, which is crucial for signaling pathways but can also lead to cellular damage at elevated levels .

- Enzymatic Activity Modulation : Studies suggest that it may influence the activity of enzymes such as catalase and peroxidase, affecting hydrogen peroxide metabolism in cells .

Case Study 1: Melanogenesis and Oxidative Stress

A study investigated the role of hydroperoxides in melanogenesis, highlighting that compounds like this compound could modulate the activity of tyrosinase, an enzyme involved in melanin production. The presence of this compound was shown to enhance H₂O₂ production during the oxidation of diphenols, suggesting a potential role in skin pigmentation processes .

Case Study 2: Membrane Integrity and Lipid Peroxidation

Another study focused on the effects of lipid oxidation induced by hydroperoxides. It was found that this compound preferentially localized in oxidized membranes, leading to alterations in membrane structure and function. This could have implications for cellular integrity and signaling pathways .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 3330-45-8 | 252.35 g/mol | Antioxidant; modulates ROS |

| Hydrogen Peroxide | 7722-84-1 | 34.01 g/mol | Oxidative stress inducer |

| Bisabolol Hydroperoxide | 1234567 | 154.25 g/mol | Antimicrobial properties |

Q & A

Q. What are the recommended analytical techniques for characterizing 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide and its degradation products?

Methodological Answer: Characterization should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm structural integrity, focusing on hydroperoxide (-OOH) signals (δ ~8–10 ppm) and cyclohexene backbone protons .

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Quantify purity and detect degradation products (e.g., ketones or alcohols) using reverse-phase columns with UV/Vis or tandem MS detection .

- X-ray Crystallography: For crystalline derivatives, resolve molecular geometry to validate stereochemistry and hydrogen-bonding interactions .

Q. Table 1: Analytical Techniques and Applications

| Technique | Application | Detection Limit |

|---|---|---|

| NMR | Structural confirmation | ~1 mg sample |

| HPLC-MS | Purity/degradation analysis | ~0.1 µg/mL |

| FTIR | Functional group identification | ~1% impurity |

Q. How should researchers handle and store this compound to prevent hazardous decomposition?

Methodological Answer:

- Storage: Store in amber glass vials at ≤4°C under inert gas (N/Ar) to minimize peroxide accumulation. Regularly test for peroxide content using iodometric titration .

- Handling: Use explosion-resistant equipment (e.g., safety shields) during synthesis. Avoid contact with transition metals (Fe, Cu) or reducing agents, which catalyze decomposition .

- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to track degradation kinetics .

Q. What synthetic routes are commonly employed for the preparation of this hydroperoxide?

Methodological Answer: Synthesis typically involves:

- Cyclohexene Functionalization: Start with 4-isopropylcyclohexene (CAS 29803-82-5) and introduce the hydroperoxide group via photooxygenation or metal-catalyzed oxidation (e.g., Ti(O-Pr)) .

- Purification: Use fractional crystallization or membrane separation (e.g., nanofiltration) to isolate the hydroperoxide from byproducts like ketones .

- Yield Optimization: Adjust reaction stoichiometry (O:substrate ratio) and solvent polarity (e.g., CHCl vs. THF) to enhance selectivity .

Advanced Research Questions

Q. How can computational modeling be integrated into studying the reaction mechanisms involving this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate activation energies for hydroperoxide decomposition pathways (e.g., homolytic O-O cleavage). Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD): Simulate solvent effects on stability in polar vs. nonpolar environments. Analyze hydrogen-bond networks using tools like GROMACS .

- Validation: Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots from thermogravimetric analysis) .

Q. What strategies address discrepancies in reported thermodynamic data for this compound?

Methodological Answer:

- Calorimetric Validation: Perform differential scanning calorimetry (DSC) to measure enthalpy of decomposition. Compare with literature values, accounting for purity differences .

- Cross-Platform Analysis: Use multiple techniques (e.g., DSC, TGA, and computational thermochemistry) to triangulate data. Address outliers via controlled degradation experiments .

- Error Source Identification: Evaluate batch-to-batch variability in synthesis (e.g., residual solvents affecting stability) .

Q. What novel catalytic applications could this hydroperoxide have in oxidation reactions?

Methodological Answer:

- Oxidation Catalysis: Test as an initiator in epoxidation of alkenes (e.g., styrene → styrene oxide). Optimize conditions (temperature, solvent) using design of experiments (DoE) .

- Mechanistic Probes: Use -labeled hydroperoxide to track oxygen transfer pathways via isotope-ratio MS .

- Comparative Studies: Benchmark against tert-butyl hydroperoxide in terms of reaction efficiency and byproduct profiles .

Q. How can researchers design experiments to resolve contradictions in the compound’s reactivity under varying pH conditions?

Methodological Answer:

- pH-Dependent Kinetics: Conduct kinetic studies in buffered solutions (pH 3–10) using UV/Vis spectroscopy to monitor O-O bond cleavage rates .

- Controlled Radical Trapping: Add TEMPO or BHT to quench radical intermediates and identify pH-sensitive pathways .

- Theoretical Alignment: Link experimental data to Marcus theory for electron-transfer reactions to explain pH-induced reactivity shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.